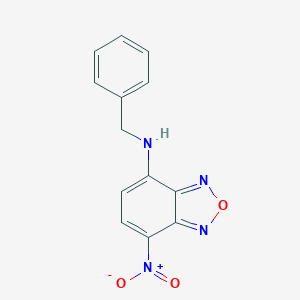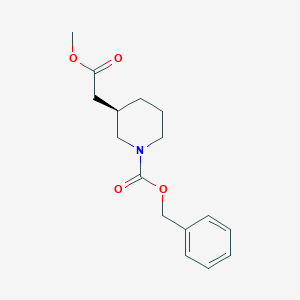
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMOP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in the study of pain management and has been shown to have analgesic effects.
Wirkmechanismus
The mechanism of action of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the modulation of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased alertness and attention.
Biochemische Und Physiologische Effekte
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can reduce inflammation. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce pain by inhibiting the activity of pain receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also relatively easy to synthesize using the Mannich reaction. However, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in scientific research. One potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Another potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of chronic pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have analgesic effects and may be effective in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate may lead to increased availability and lower costs.
Synthesemethoden
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been synthesized using various methods, including the Stork-Eschenmoser fragmentation reaction, the Doebner-Miller reaction, and the Mannich reaction. The Stork-Eschenmoser fragmentation reaction involves the conversion of a ketone into an ester using an α-haloester. The Doebner-Miller reaction involves the condensation of an aldehyde with an ethyl cyanoacetate. The Mannich reaction involves the condensation of an aldehyde with a primary or secondary amine and formaldehyde. Among these methods, the Mannich reaction has been the most widely used for the synthesis of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
Eigenschaften
CAS-Nummer |
1253792-11-8 |
|---|---|
Produktname |
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
UZEBBOFZASZVBP-CQSZACIVSA-N |
Isomerische SMILES |
COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Synonyme |
(R)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



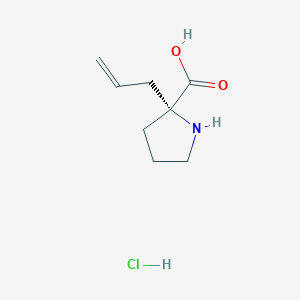



![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
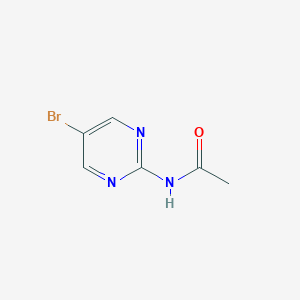
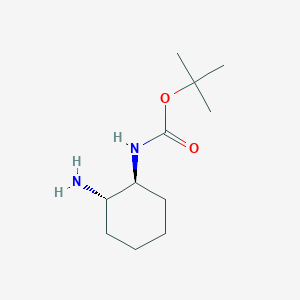


![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)


